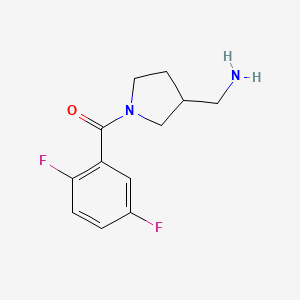
(3aR,4S,7R,7aS,8S)-8-((1,10-Phenanthrolin-4-yl)ethynyl)octahydro-1H-4,7-methanoisoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3aR,4S,7R,7aS,8S)-8-((1,10-Phenanthrolin-4-yl)ethynyl)octahydro-1H-4,7-methanoisoindol-1-one” is a complex organic molecule that features a unique combination of structural elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the octahydro-1H-4,7-methanoisoindol-1-one core and the subsequent attachment of the 1,10-Phenanthrolin-4-yl ethynyl group. Common synthetic routes may involve:
Formation of the Core Structure: This step might involve cyclization reactions under specific conditions.
Attachment of the Ethynyl Group: This could be achieved through coupling reactions, such as Sonogashira coupling, using palladium catalysts.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways.
Medicine: Investigated for its pharmacological properties.
Industry: Possible applications in materials science and catalysis.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3aR,4S,7R,7aS,8S)-8-((1,10-Phenanthrolin-4-yl)ethynyl)octahydro-1H-4,7-methanoisoindol-1-one: shares similarities with other phenanthroline derivatives and isoindoline compounds.
Uniqueness
- The unique combination of the phenanthroline moiety and the octahydro-1H-4,7-methanoisoindol-1-one core distinguishes it from other compounds, potentially offering unique chemical and biological properties.
Propiedades
Fórmula molecular |
C23H19N3O |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(1R,2S,6R,7S,10S)-10-[2-(1,10-phenanthrolin-4-yl)ethynyl]-4-azatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C23H19N3O/c27-23-20-18-8-7-17(19(20)12-26-23)16(18)6-3-13-9-11-25-22-15(13)5-4-14-2-1-10-24-21(14)22/h1-2,4-5,9-11,16-20H,7-8,12H2,(H,26,27)/t16-,17-,18+,19+,20-/m0/s1 |
Clave InChI |
MVLHLEBHWBPOLC-OMZCGLGVSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H]([C@H]1[C@@H]3[C@H]2C(=O)NC3)C#CC4=C5C=CC6=C(C5=NC=C4)N=CC=C6 |
SMILES canónico |
C1CC2C(C1C3C2C(=O)NC3)C#CC4=C5C=CC6=C(C5=NC=C4)N=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



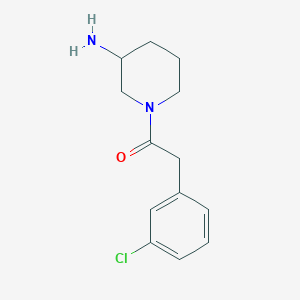
![2-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14894853.png)
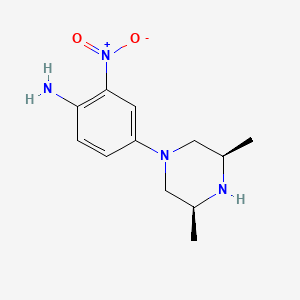
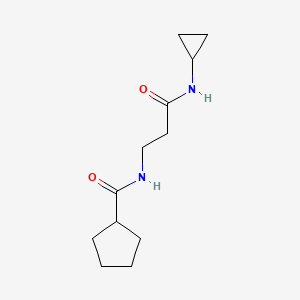

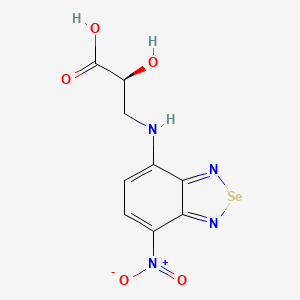
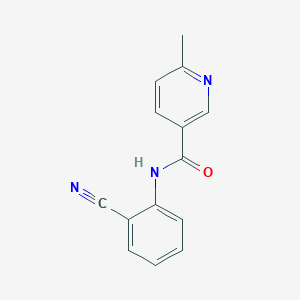
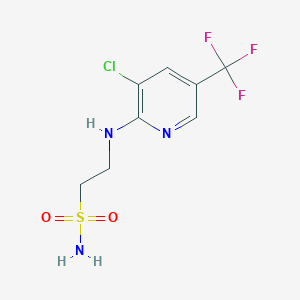
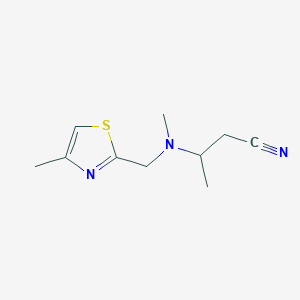
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)


